N-Ethyloxetan-3-amine

説明

BenchChem offers high-quality N-Ethyloxetan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyloxetan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

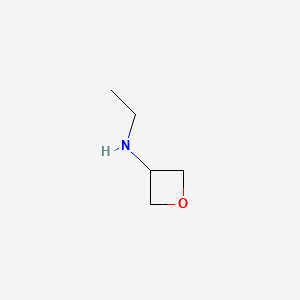

Structure

3D Structure

特性

IUPAC Name |

N-ethyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGRGAFKWPUUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341989-73-8 | |

| Record name | N-ethyloxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-Ethyloxetan-3-amine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine, with the CAS number 1341989-73-8, is a heterocyclic secondary amine that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds is a strategy increasingly employed in drug discovery to modulate physicochemical properties.[1][2] Oxetanes can influence aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[2][3] This technical guide provides a comprehensive overview of the known chemical properties and structure of N-Ethyloxetan-3-amine, drawing upon available data and the general characteristics of related oxetane compounds.

Chemical Structure and Properties

N-Ethyloxetan-3-amine is structurally characterized by an oxetane ring with an ethylamino group attached at the 3-position. The strained four-membered ring imparts unique conformational features and reactivity to the molecule.[2]

Structure:

Caption: 2D structure of N-Ethyloxetan-3-amine.

Physicochemical Properties

Detailed experimental data for N-Ethyloxetan-3-amine is not extensively available in peer-reviewed literature. The following table summarizes the available information, with some properties estimated based on related compounds and general principles of organic chemistry.

| Property | Value | Source/Comment |

| CAS Number | 1341989-73-8 | [4][5][] |

| Molecular Formula | C₅H₁₁NO | [] |

| Molecular Weight | 101.15 g/mol | [4][5][] |

| IUPAC Name | N-ethyloxetan-3-amine | [5] |

| Physical Form | Liquid | [5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| pKa | Estimated to be in the range of 8-9 | Based on typical secondary amines; the electron-withdrawing effect of the oxetane oxygen may slightly lower the basicity.[3] |

| Solubility | Expected to have good aqueous solubility | The presence of the polar oxetane ring and the amine group generally enhances water solubility.[1][2] |

| Storage Temperature | 2-8 °C (Refrigerator) | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for N-Ethyloxetan-3-amine is not publicly available. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

-

Ethyl group protons: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂) would be expected.

-

Oxetane ring protons: The protons on the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the proton on the nitrogen. The protons on the carbons adjacent to the oxygen (C2 and C4) would be shifted downfield compared to the proton on C3.

-

Amine proton: A broad singlet for the NH proton, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group carbons: Two distinct signals for the methyl and methylene carbons.

-

Oxetane ring carbons: Signals for the two equivalent carbons adjacent to the oxygen (C2 and C4) and a separate signal for the carbon bearing the amino group (C3). The carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.

Synthesis

A specific, detailed experimental protocol for the synthesis of N-Ethyloxetan-3-amine is not readily found in the literature. However, a plausible and common synthetic route would be the reductive amination of oxetan-3-one with ethylamine . This is a widely used method for the preparation of secondary amines.[7][8]

Proposed Synthetic Workflow

Caption: A logical workflow for the synthesis of N-Ethyloxetan-3-amine.

General Experimental Protocol (Hypothetical)

-

Imine Formation: Oxetan-3-one would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane). To this solution, an equimolar amount of ethylamine would be added. The reaction may be stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), would then be added to the reaction mixture. These reagents are commonly used for reductive aminations as they are selective for the iminium ion over the ketone starting material.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction would be quenched, typically with an aqueous basic solution. The organic layer would be separated, dried, and concentrated. The crude product would then be purified, likely via column chromatography on silica gel, to yield pure N-Ethyloxetan-3-amine.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or any associated signaling pathways for N-Ethyloxetan-3-amine. However, the incorporation of the oxetane motif is a known strategy in medicinal chemistry to improve the drug-like properties of a molecule.[3][9] The oxetane ring can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[10][11] The presence of the oxetane can lead to:

-

Increased Aqueous Solubility: The polar nature of the ether oxygen can improve the solubility of the parent molecule.[1]

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[2]

-

Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of a nearby amine, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic properties.[3]

Given these general principles, N-Ethyloxetan-3-amine is likely utilized as a building block in the synthesis of more complex molecules for biological screening. Any observed biological activity would be dependent on the overall structure of the final compound.

Conclusion

N-Ethyloxetan-3-amine is a valuable synthetic intermediate, particularly in the context of medicinal chemistry and drug discovery. While specific, publicly available experimental data on its physicochemical properties and biological activity is limited, its structural features suggest it is a useful building block for introducing the beneficial oxetane motif into larger molecules. Further research is needed to fully characterize this compound and explore its potential applications. The synthesis is likely achievable through standard organic chemistry methods such as reductive amination. Researchers working with this compound should anticipate the need for thorough in-house characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ethyloxetan-3-amine | 1341989-73-8 [sigmaaldrich.com]

- 5. N-Ethyloxetan-3-amine | 1341989-73-8 [sigmaaldrich.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyloxetan-3-amine (CAS 1341989-73-8): A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine is a heterocyclic organic compound featuring a strained four-membered oxetane ring substituted with an ethylamino group. The oxetane motif has garnered significant attention in medicinal chemistry as a versatile building block. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional scaffolds.[1][2][3] This technical guide provides a comprehensive overview of N-Ethyloxetan-3-amine, including its synthesis, physicochemical properties, and potential applications in drug discovery.

Physicochemical and Spectroscopic Data

Quantitative data for N-Ethyloxetan-3-amine is summarized below. While experimental data for this specific compound is not extensively published, the following tables provide predicted values based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | Chemical Supplier Data |

| Molecular Weight | 101.15 g/mol | Chemical Supplier Data |

| LogP | 0.2 - 0.5 | Predicted |

| pKa (of the amine) | 8.5 - 9.5 | Predicted[3] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8-4.6 (m, 2H, O-CH₂), δ 4.6-4.4 (m, 2H, O-CH₂), δ 3.8-3.6 (m, 1H, CH-N), δ 2.8-2.6 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), δ 1.8-1.6 (br s, 1H, NH), δ 1.2-1.0 (t, J=7.2 Hz, 3H, N-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 78-76 (O-CH₂), δ 60-58 (CH-N), δ 45-43 (N-CH₂), δ 16-14 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 101 (M⁺), 86, 72, 58, 44 (base peak) |

Synthesis of N-Ethyloxetan-3-amine

A common and efficient method for the synthesis of N-substituted oxetan-3-amines is the reductive amination of oxetan-3-one.[4][5]

Experimental Protocol: Reductive Amination of Oxetan-3-one

Materials:

-

Oxetan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.[5]

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.[6]

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Ethyloxetan-3-amine.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for N-Ethyloxetan-3-amine.

Caption: Synthesis of N-Ethyloxetan-3-amine via reductive amination.

Role in Drug Discovery Workflow

While no specific signaling pathways involving N-Ethyloxetan-3-amine are currently documented, its utility lies in its role as a novel building block in drug discovery campaigns. The following diagram illustrates a general workflow for incorporating such a building block.

Caption: General drug discovery workflow incorporating a novel building block.

Conclusion

N-Ethyloxetan-3-amine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The incorporation of the N-ethyloxetane moiety offers a promising strategy to modulate the physicochemical properties of lead compounds, potentially leading to candidates with improved drug-like characteristics.[1][3] This guide provides a foundational resource for researchers looking to utilize N-Ethyloxetan-3-amine in their drug discovery programs.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

N-Ethyloxetan-3-amine: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine, with CAS number 1341989-73-8, is a heterocyclic amine that has garnered interest in medicinal chemistry and drug discovery as a versatile building block. Its rigid oxetane core combined with a flexible ethylamine side chain offers unique structural features for designing novel therapeutic agents. A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical properties of N-Ethyloxetan-3-amine, along with general experimental protocols for their determination.

Core Physical and Chemical Properties

At room temperature, N-Ethyloxetan-3-amine is a liquid[1]. Commercially, it is available at purities of 95% to 97%[1][2][]. For optimal stability, it is recommended to be stored in a refrigerator at 4°C[1][2].

Quantitative Physical Properties

A detailed compilation of the physical properties of N-Ethyloxetan-3-amine is presented in Table 1. It is important to note that while some properties are confirmed, others are predicted due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source | Notes |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK--, --INVALID-LINK-- | - |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- | - |

| IUPAC Name | N-ethyloxetan-3-amine | --INVALID-LINK-- | - |

| CAS Number | 1341989-73-8 | --INVALID-LINK-- | - |

| Physical State | Liquid | --INVALID-LINK-- | At room temperature |

| Boiling Point | 145.2 ± 25.0 °C | Predicted (ACD/Labs) | At 760 mmHg |

| Density | 0.945 ± 0.06 g/cm³ | Predicted (ACD/Labs) | At 20 °C |

| Refractive Index | 1.448 | Predicted (ACD/Labs) | At 20 °C |

| pKa | 9.45 ± 0.10 | Predicted (ACD/Labs) | Most basic |

| LogP | 0.25 | Predicted (ChemAxon) | - |

| Solubility | Soluble in water and polar organic solvents | General property of low molecular weight amines | Experimental data not available |

Experimental Protocols

Detailed experimental procedures are essential for verifying the physical properties of N-Ethyloxetan-3-amine, especially when relying on new batches or scaling up reactions. Below are generalized protocols for determining key physical constants for liquid amines.

Determination of Boiling Point (Micro Method)

The micro boiling point determination is suitable for small sample volumes.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or silicone oil

Procedure:

-

Attach the small test tube containing 0.2-0.5 mL of N-Ethyloxetan-3-amine to the thermometer using a rubber band or wire.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Immerse the assembly into the Thiele tube or heating block filled with oil, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital densitometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

N-Ethyloxetan-3-amine sample

-

Distilled water

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer. Fill it with N-Ethyloxetan-3-amine, allow it to equilibrate to the bath temperature, adjust the volume, and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or internal light source)

-

N-Ethyloxetan-3-amine sample

-

Dropper

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20°C).

-

Clean the surfaces of the prisms with a suitable solvent and lens tissue.

-

Apply a few drops of the N-Ethyloxetan-3-amine sample onto the lower prism using a dropper.

-

Close the prisms firmly.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band appears, adjust the compensator to achieve a sharp, achromatic line.

-

Read the refractive index from the scale.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like N-Ethyloxetan-3-amine. This workflow ensures that critical data for research and development are systematically collected and analyzed.

Caption: Physicochemical Characterization Workflow for N-Ethyloxetan-3-amine.

References

Synthesis of N-Ethyloxetan-3-amine from Oxetan-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyloxetan-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, oxetan-3-one. The primary synthetic route detailed herein is the reductive amination with ethylamine, a robust and widely utilized transformation in organic synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Strategy: Reductive Amination

The most direct and efficient method for the synthesis of N-Ethyloxetan-3-amine from oxetan-3-one is through a one-pot reductive amination reaction.[1] This process involves two key steps that occur in situ:

-

Imine Formation: Oxetan-3-one reacts with ethylamine to form an unstable iminium ion intermediate. This reaction is typically reversible and is often favored by the removal of water or by using a mild acid catalyst.

-

Reduction: The iminium ion is then selectively reduced by a suitable reducing agent to yield the target secondary amine, N-Ethyloxetan-3-amine.

The choice of the reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion in the presence of the starting ketone.[2]

Reagent Selection and Rationale

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[2] Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4] Its use is also preferred over sodium cyanobohydride due to lower toxicity.[3]

Solvent: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with sodium triacetoxyborohydride.

Catalyst: Acetic acid can be employed as a catalyst to facilitate the formation of the iminium ion intermediate from the ketone.[2]

Quantitative Data Summary

| Parameter | Value/Range | Citation |

| Starting Materials | Oxetan-3-one, Ethylamine | - |

| Reducing Agent | Sodium triacetoxyborohydride | [2][3][4] |

| Solvent | 1,2-Dichloroethane (DCE) | |

| Catalyst | Acetic Acid (optional) | [2] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1-24 hours | |

| Expected Yield | 80-95% (estimated) | [2] |

| Expected Purity | >95% after purification | [5][6] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-Ethyloxetan-3-amine via reductive amination.

Materials:

-

Oxetan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent). Dissolve the ketone in anhydrous 1,2-dichloroethane.

-

Addition of Amine: Add ethylamine (1.1 to 1.5 equivalents) to the stirred solution. If using ethylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

-

Catalyst Addition: Add glacial acetic acid (1.0 to 2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 1-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Ethyloxetan-3-amine.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[7] Given the basic nature of the amine, it is often advantageous to use a silica gel column treated with a small amount of triethylamine in the eluent or to use an amine-functionalized silica gel to prevent product tailing and improve separation.[7]

Mandatory Visualizations

Reaction Pathway

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 7. biotage.com [biotage.com]

A Technical Guide to the Spectroscopic Profile of N-Ethyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxetane motif in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Ethyloxetan-3-amine. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles to forecast the compound's spectral features.

Chemical Structure

Molecular Formula: C₅H₁₁NO Molecular Weight: 101.15 g/mol Structure:

N-Ethyloxetan-3-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Ethyloxetan-3-amine based on its chemical structure and known spectroscopic trends for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- | 0.5 - 2.0 | Broad Singlet | 1H |

| -O-CH ₂- (ring) | 4.4 - 4.8 | Triplet | 2H |

| -O-CH ₂- (ring) | 4.2 - 4.6 | Triplet | 2H |

| -CH -NH- | 3.5 - 3.9 | Quintet | 1H |

| -NH-CH ₂-CH₃ | 2.5 - 2.9 | Quartet | 2H |

| -NH-CH₂-CH ₃ | 1.0 - 1.4 | Triplet | 3H |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| -C H-NH- | 55 - 65 |

| -O-C H₂- (ring) | 70 - 80 |

| -NH-C H₂-CH₃ | 40 - 50 |

| -NH-CH₂-C H₃ | 10 - 20 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine (one peak) |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | Characteristic of the oxetane ring ether linkage |

| C-N Stretch | 1180 - 1250 | Medium | Aliphatic amine C-N bond |

| N-H Bend | 1550 - 1650 | Medium | May be broad |

Mass Spectrometry (MS)

| Feature | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 101 | Corresponds to the molecular weight of N-Ethyloxetan-3-amine. As it contains one nitrogen atom, the molecular ion peak is expected at an odd m/z value according to the Nitrogen Rule. |

| [M-1]⁺ | 100 | Loss of a hydrogen radical. |

| [M-15]⁺ | 86 | Loss of a methyl radical (•CH₃) is unlikely as a primary fragmentation. |

| [M-29]⁺ | 72 | Likely a significant peak due to the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage adjacent to the nitrogen atom. |

| Base Peak | 72 or 58 | Alpha-cleavage is a dominant fragmentation pathway for amines. Cleavage of the ethyl group would result in an ion at m/z 72. Cleavage of the oxetane ring C-C bond adjacent to the nitrogen would lead to a fragment at m/z 58. The more stable resulting cation will determine the base peak. |

Standard Experimental Protocols

The following are generalized experimental procedures for obtaining spectroscopic data for a liquid amine sample like N-Ethyloxetan-3-amine.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of N-Ethyloxetan-3-amine (5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of N-Ethyloxetan-3-amine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. An accumulation of 16-32 scans is common to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like N-Ethyloxetan-3-amine, direct infusion via a syringe pump into the ion source or injection into a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) are common methods.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions and a molecular ion. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the structure.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical entity such as N-Ethyloxetan-3-amine.

Caption: Workflow for Spectroscopic Analysis.

N-Ethyloxetan-3-amine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyloxetan-3-amine in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a detailed analysis based on its structural features and general principles of amine solubility. Furthermore, a standardized experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, where understanding the solubility of novel building blocks like N-Ethyloxetan-3-amine is critical for reaction optimization, formulation, and purification processes.

Introduction

N-Ethyloxetan-3-amine is a heterocyclic compound incorporating both a secondary amine and an oxetane ring. This unique combination of functional groups makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving metabolic stability and aqueous solubility of parent molecules. The secondary amine provides a key reactive handle for further chemical modifications.

A thorough understanding of the solubility of N-Ethyloxetan-3-amine in various organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing efficient purification and isolation protocols. This guide aims to provide a foundational understanding of its expected solubility behavior and the means to quantify it.

Predicted Solubility Profile of N-Ethyloxetan-3-amine

Table 1: Predicted Qualitative Solubility of N-Ethyloxetan-3-amine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The amine and oxetane groups can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polar nature of these solvents will effectively solvate the polar functional groups of N-Ethyloxetan-3-amine. |

| Ester Solvents | Ethyl Acetate[1] | Moderate | Ethyl acetate can act as a hydrogen bond acceptor, but its overall polarity is lower than alcohols or polar aprotic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents are good at dissolving a wide range of organic compounds, but lack strong hydrogen bonding capabilities. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will have favorable interactions with the ethyl group, but less so with the polar functionalities. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Low | The nonpolar nature of these solvents makes them poor solvents for polar molecules like N-Ethyloxetan-3-amine. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

N-Ethyloxetan-3-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) system.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of N-Ethyloxetan-3-amine and place it into a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove all undissolved particles.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of N-Ethyloxetan-3-amine.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of N-Ethyloxetan-3-amine in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of N-Ethyloxetan-3-amine in the specific solvent at the tested temperature.

-

Conclusion

While quantitative solubility data for N-Ethyloxetan-3-amine in organic solvents is not currently well-documented, its chemical structure suggests it will be highly soluble in protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For drug development and synthetic chemistry applications requiring precise solubility values, the provided isothermal shake-flask method offers a robust and reliable experimental protocol. The generation of such data will be invaluable for the scientific community to facilitate the broader application of this versatile building block.

References

N-Ethyloxetan-3-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of N-Ethyloxetan-3-amine. This document details experimental protocols and the strategic role of the oxetane moiety in medicinal chemistry.

Commercial Availability

N-Ethyloxetan-3-amine (CAS No. 1341989-73-8) and its hydrochloride salt (CAS No. 1448855-46-6) are available from various chemical suppliers. The free base is typically sold as a liquid, while the hydrochloride salt is a solid. Purity levels are generally reported to be around 97% or higher.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | N-Ethyloxetan-3-amine | 1341989-73-8 | 97% | Inquire |

| Amadis Chemical | N-Ethyloxetan-3-amine | 1341989-73-8 | 97% | 500mg, 100g |

| BOC Sciences | N-Ethyloxetan-3-amine | 1341989-73-8 | 97.0% | Inquire |

| INDOFINE Chemical Company | N-ETHYLOXETAN-3-AMINE | 1341989-73-8 | 97% | Inquire |

| ChemicalBook | N-Ethyloxetan-3-amine hydrochloride | 1448855-46-6 | - | Inquire |

| BLD Pharm | 3-Ethyloxetan-3-amine hydrochloride* | 1379288-48-8 | - | Inquire |

*Note: BLD Pharm lists "3-Ethyloxetan-3-amine hydrochloride," where the ethyl group is on the oxetane ring, which is a structural isomer of N-Ethyloxetan-3-amine. Researchers should verify the structure before purchase.

Physicochemical and Spectroscopic Data

Detailed experimental data for N-Ethyloxetan-3-amine is not widely published in peer-reviewed literature. The following tables summarize available data from chemical suppliers and predicted values.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO | [][2] |

| Molecular Weight | 101.15 g/mol | [][3] |

| Appearance | Liquid | |

| Purity | >95% to 97% | [4] |

| Storage Temperature | 2-8 °C or Refrigerator | [3] |

Spectroscopic Data (Predicted)

Expected ¹H NMR (Proton NMR) Signals:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH2- (ethyl) | Quartet | ~2.6 |

| -CH3 (ethyl) | Triplet | ~1.1 |

| -CH- (oxetane) | Multiplet | ~3.8 |

| -CH2- (oxetane) | Multiplet | ~4.5 |

| -NH- | Broad Singlet | Variable |

Expected ¹³C NMR (Carbon NMR) Signals:

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -CH3 | ~15 | | -CH2- (ethyl) | ~45 | | -CH- (oxetane) | ~60 | | -CH2- (oxetane) | ~75 |

Expected Mass Spectrum Fragmentation:

The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 101. Common fragmentation patterns for amines would likely involve the loss of an ethyl group (M-29) or cleavage of the oxetane ring.

Synthesis of N-Ethyloxetan-3-amine

The most common and efficient method for the synthesis of N-Ethyloxetan-3-amine is the reductive amination of oxetan-3-one with ethylamine. This reaction proceeds in two conceptual steps: the formation of an intermediate imine or enamine, followed by its reduction to the final amine.

Synthetic Pathway

Caption: Reductive amination of oxetan-3-one with ethylamine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

-

Oxetan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (optional, to facilitate iminium ion formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or THF.

-

Add a solution of ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.

-

Continue to stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Ethyloxetan-3-amine.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow:

Caption: Workflow for the synthesis of N-Ethyloxetan-3-amine.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant traction in modern drug discovery due to its unique and advantageous properties. N-Ethyloxetan-3-amine, as a member of this class, is of interest to medicinal chemists for several reasons.

Key Advantages of the Oxetane Moiety:

-

Improved Physicochemical Properties: The incorporation of an oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This can lead to increased metabolic stability and a longer half-life in vivo.

-

Modulation of Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity (pKa) of a nearby amine. This can be beneficial for optimizing drug-receptor interactions and improving cell permeability.

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

Signaling Pathways and Biological Activity:

Currently, there is no specific, publicly available information detailing the direct interaction of N-Ethyloxetan-3-amine with particular signaling pathways or its specific biological activities. However, the broader class of oxetane-containing compounds has been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and infectious diseases. The utility of N-Ethyloxetan-3-amine would be as a building block in the synthesis of more complex molecules, where the oxetane-amine scaffold is incorporated to fine-tune the properties of a lead compound.

Logical Relationship in Drug Design:

Caption: Strategic incorporation of the N-ethyloxetane-3-amine motif.

References

N-Ethyloxetan-3-amine: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif. Its incorporation into small molecules can profoundly influence their physicochemical and pharmacokinetic profiles. This technical guide delves into the potential applications of a specific, yet underexplored, oxetane derivative: N-Ethyloxetan-3-amine. This document will explore its synthesis, physicochemical properties, and, most importantly, its prospective roles in medicinal chemistry, supported by available data and generalized experimental approaches.

The Oxetane Motif: A Gateway to Improved Drug-Like Properties

The four-membered oxetane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[1] This strategic substitution can lead to significant improvements in key drug-like properties:

-

Aqueous Solubility: The inherent polarity of the oxetane ring can enhance the solubility of a parent molecule, a critical factor for oral bioavailability.

-

Metabolic Stability: Replacement of metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic half-life of a compound.[2]

-

Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity (LogP/LogD), striking a balance that is often crucial for cell permeability and overall pharmacokinetic profile.[2]

-

Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules can improve target selectivity and reduce off-target toxicity. The puckered nature of the oxetane ring introduces this desirable 3D character.[1]

N-Ethyloxetan-3-amine: Physicochemical Properties and Synthetic Overview

N-Ethyloxetan-3-amine (CAS: 1341989-73-8) is a secondary amine featuring an ethyl group attached to the nitrogen atom of an oxetan-3-amine core. Its structure presents a unique combination of a polar heterocyclic ring and a basic nitrogen center, making it an attractive building block for introducing these features into a target molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | BOC Sciences[1] |

| Molecular Weight | 101.15 g/mol | BOC Sciences[1] |

| CAS Number | 1341989-73-8 | Sigma-Aldrich[3] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Purity | Typically >97% | Sigma-Aldrich[3] |

Table 1: Physicochemical Properties of N-Ethyloxetan-3-amine

The synthesis of N-Ethyloxetan-3-amine is not extensively detailed in publicly available literature; however, it can be conceptually approached through established methods for the synthesis of N-substituted oxetan-3-amines. A general and plausible synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis of N-Ethyloxetan-3-amine can be envisaged as a two-step process starting from a suitable precursor like oxetan-3-one.

References

Synthesis of N-Ethyloxetan-3-amine Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – The synthesis of N-ethyloxetan-3-amine and its derivatives represents a significant area of interest for researchers, scientists, and drug development professionals. The incorporation of the oxetane motif into molecular structures can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, making these compounds valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of N-ethyloxetan-3-amine derivatives, with a focus on reductive amination as a key synthetic strategy.

Introduction

The oxetane ring is a four-membered cyclic ether that has gained prominence as a bioisosteric replacement for other functional groups in drug design. N-substituted oxetan-3-amines, in particular, are versatile intermediates for the development of novel therapeutic agents. This application note details the synthesis of N-ethyloxetan-3-amine, a representative example of this class of compounds, and provides a foundation for the synthesis of a variety of N-alkyloxetan-3-amine derivatives.

Synthetic Pathways

The primary route for the synthesis of N-ethyloxetan-3-amine involves a two-step process starting from the commercially available oxetan-3-one. The first step is the conversion of oxetan-3-one to oxetan-3-amine, which can then be N-alkylated in the second step via reductive amination with an appropriate aldehyde or ketone.

Caption: General synthetic pathway to N-Ethyloxetan-3-amine.

Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-amine from Oxetan-3-one

This protocol outlines the synthesis of the key intermediate, oxetan-3-amine, from oxetan-3-one via reductive amination.

Materials:

-

Oxetan-3-one

-

Ammonia (7 M in Methanol)

-

Raney Nickel (slurry in water)

-

Hydrogen gas

-

Methanol

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a high-pressure reactor, add oxetan-3-one (1.0 eq) and a 7 M solution of ammonia in methanol (10 vol).

-

Carefully add Raney Nickel (50% slurry in water, 0.1 eq by weight) to the reactor.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford crude oxetan-3-amine. The crude product can be used in the next step without further purification or can be purified by distillation.

Protocol 2: Synthesis of N-Ethyloxetan-3-amine via Reductive Amination

This protocol describes the N-ethylation of oxetan-3-amine using acetaldehyde through a one-pot reductive amination procedure.[1]

Materials:

-

Oxetan-3-amine (or its hydrochloride salt)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask, add oxetan-3-amine (1.0 eq) and the chosen solvent (DCE or DCM, 10 vol).

-

Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

-

Slowly add the STAB slurry to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude N-ethyloxetan-3-amine can be purified by column chromatography on silica gel.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of N-ethyloxetan-3-amine and a representative derivative.

Table 1: Synthesis of N-Ethyloxetan-3-amine

| Parameter | Value | Reference |

| Starting Material | Oxetan-3-amine | N/A |

| Reagent | Acetaldehyde | N/A |

| Reducing Agent | Sodium triacetoxyborohydride | [4] |

| Solvent | 1,2-Dichloroethane | [4] |

| Yield | 75-85% (Estimated) | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.6-2.7 (q, 2H), ~1.1-1.2 (t, 3H) | [5][6] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~74-75 (2C), ~55-56, ~45-46, ~15-16 | [5][6] |

Table 2: Synthesis of a Representative N-Alkyloxetan-3-amine Derivative

| Parameter | Value | Reference |

| Starting Material | Oxetan-3-amine | N/A |

| Reagent | Isovaleraldehyde | N/A |

| Reducing Agent | Sodium triacetoxyborohydride | [4] |

| Solvent | Dichloromethane | [4] |

| Yield | 80-90% (Estimated) | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.4-2.5 (t, 2H), ~1.6-1.7 (m, 1H), ~1.3-1.4 (q, 2H), ~0.9 (d, 6H) | [5][6] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~74-75 (2C), ~55-56, ~52-53, ~35-36, ~26-27, ~22-23 (2C) | [5][6] |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of N-alkyloxetan-3-amine derivatives.

Caption: Workflow for the synthesis of N-alkyloxetan-3-amine derivatives.

Signaling Pathways in Drug Discovery

The N-ethyloxetan-3-amine scaffold can be incorporated into molecules targeting various signaling pathways implicated in disease. For instance, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes where the oxetane moiety can favorably interact with the active site or improve pharmacokinetic properties.

Caption: Role of N-ethyloxetan-3-amine derivatives in a signaling pathway.

Conclusion

The synthetic protocols and data presented in this application note provide a comprehensive guide for researchers involved in the synthesis of N-ethyloxetan-3-amine derivatives. The use of reductive amination offers a versatile and efficient method for the preparation of a wide range of N-substituted oxetanes, which are valuable building blocks in the field of drug discovery and development.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. N-Ethyloxetan-3-amine hydrochloride CAS#: 1448855-46-6 [chemicalbook.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: N-Ethyloxetan-3-amine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be optimized into potent and selective drug candidates. The oxetane motif has garnered significant interest within FBDD due to its unique physicochemical properties.[1][2][3] As a small, polar, and three-dimensional scaffold, the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity while providing well-defined vectors for chemical elaboration.[4][5][6]

N-Ethyloxetan-3-amine is a prime example of an oxetane-containing fragment that combines these beneficial properties with a versatile secondary amine for further chemical modification. The ethyl group provides a balance of lipophilicity and conformational restriction, while the oxetane core acts as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions.[3][5] The secondary amine serves as a key handle for derivatization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of N-Ethyloxetan-3-amine in FBDD campaigns.

Key Applications in Fragment-Based Drug Discovery

-

Improved Physicochemical Properties: The incorporation of the N-ethyloxetan-3-amine fragment can enhance the solubility and reduce the lipophilicity of hit compounds, crucial parameters for developing orally bioavailable drugs. The polarity of the oxetane's ether oxygen contributes to improved aqueous solubility.[6][7]

-

Three-Dimensional Scaffold: The non-planar structure of the oxetane ring provides distinct three-dimensional exit vectors for fragment growth, enabling more effective exploration of the target's binding pocket compared to flat aromatic fragments.[5]

-

Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile functional groups. For instance, it can replace a gem-dimethyl group to block a site of oxidative metabolism.[3]

-

Versatile Synthetic Handle: The secondary amine in N-ethyloxetan-3-amine allows for a wide range of chemical modifications, including amidation, sulfonylation, and reductive amination, facilitating the rapid optimization of fragment hits into more potent leads.

General FBDD Workflow using N-Ethyloxetan-3-amine

The overall workflow for an FBDD campaign incorporating N-Ethyloxetan-3-amine fragments is depicted below. This process begins with the screening of a fragment library containing N-Ethyloxetan-3-amine and its derivatives, followed by hit validation and optimization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Leveraging N-Ethyloxetan-3-amine to Enhance Drug-Like Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a critical step in the drug discovery and development pipeline. The incorporation of novel structural motifs that can favorably modulate these properties is a key strategy. N-Ethyloxetan-3-amine, which combines the benefits of a secondary amine with the unique characteristics of an oxetane ring, has emerged as a valuable building block for this purpose. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for common functional groups, such as gem-dimethyl and carbonyl groups. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule.[1][2] This document provides detailed application notes on the use of N-Ethyloxetan-3-amine to improve drug-like properties, along with protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The introduction of an N-Ethyloxetan-3-amine moiety into a drug candidate can confer several advantages, primarily by acting as a bioisosteric replacement and by modulating key physicochemical parameters.

-

Bioisosteric Replacement: The 3-aminooxetane core can serve as a bioisostere for amide bonds, particularly in peptidomimetics. This replacement can enhance metabolic stability by rendering the molecule resistant to cleavage by proteases.[3]

-

Improvement of Physicochemical Properties:

-

Solubility and Lipophilicity: The inherent polarity of the oxetane ring generally increases the aqueous solubility and reduces the lipophilicity (LogD) of a compound.[2] This is often desirable for improving the absorption and distribution profile of a drug candidate.

-

Metabolic Stability: Replacing metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can obstruct sites of oxidation by cytochrome P450 enzymes, leading to reduced metabolic clearance and an extended half-life.[4]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of the adjacent amine. This reduction in pKa, typically by 2.7 to 3 units, can be advantageous for minimizing hERG channel affinity and enhancing cell permeability.[3][5]

-

Quantitative Data on the Impact of Oxetane Incorporation

The following tables summarize the representative quantitative effects of incorporating a 3-aminooxetane moiety into lead compounds, based on data from analogous structures in the literature.

Table 1: Impact of 3-Aminooxetane Moiety on Physicochemical Properties

| Original Moiety | Bioisosteric Replacement | Change in Lipophilicity (LogD) | Change in Aqueous Solubility | Change in pKa (of adjacent amine) |

| Isopropylamine | N-Ethyloxetan-3-amine | Decrease | Increase | Decrease by ~2.7-3.0 units |

| Amide Bond | 3-Aminooxetane Linker | Variable | Generally Increased | N/A |

Table 2: Impact of 3-Aminooxetane Moiety on ADME Properties

| Property | Effect of 3-Aminooxetane Incorporation | Rationale |

| Metabolic Stability (in vitro) | Often Increased | The oxetane ring can block metabolically labile sites.[4] |

| Cell Permeability (e.g., Caco-2) | Can be Improved | Reduced pKa can lead to a higher proportion of the neutral species at physiological pH, which is more permeable.[5] |

| hERG Inhibition | Often Reduced | Lowering the basicity of the amine can decrease its interaction with the hERG potassium channel.[2] |

Experimental Protocols

Protocol 1: Synthesis of N-Ethyloxetan-3-amine Derivatives via Reductive Amination

This protocol describes a general method for synthesizing a derivative containing the N-Ethyloxetan-3-amine moiety starting from a ketone-bearing lead compound and N-ethyloxetan-3-amine.

Materials:

-

Ketone-containing lead compound

-

N-Ethyloxetan-3-amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

Procedure:

-

Dissolve the ketone-containing lead compound (1 equivalent) and N-Ethyloxetan-3-amine (1.2 equivalents) in DCE or THF.

-

If the amine is used as a salt, add a base like triethylamine (1.5 equivalents) to liberate the free amine.

-

Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-Ethyloxetan-3-amine derivative.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound containing the N-Ethyloxetan-3-amine moiety.

Materials:

-

Test compound (N-Ethyloxetan-3-amine derivative)

-

Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

-

Pooled human liver microsomes (HLM) or other species as required

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard for quenching and analysis

-

Incubator/water bath at 37°C

-

LC-MS/MS for analysis

Procedure:

-

Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture in phosphate buffer (pH 7.4) containing liver microsomes at a final protein concentration of 0.5-1 mg/mL.

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

Caption: Experimental workflow for synthesis and evaluation.

Caption: Impact of oxetane ring on amine basicity.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyloxetan-3-amine: A Bioisosteric Approach to Modulate Physicochemical Properties in Drug Design

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses altered physicochemical properties, is a powerful tool in this endeavor. N-Ethyloxetan-3-amine has emerged as a valuable bioisostere for tertiary amines, offering a unique approach to fine-tune key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of N-Ethyloxetan-3-amine in drug design.

The core advantage of substituting a traditional tertiary amine with N-Ethyloxetan-3-amine lies in the electron-withdrawing nature of the oxetane ring's oxygen atom. This inductive effect can significantly reduce the basicity of the nitrogen atom, a critical factor in modulating oral absorption, cell permeability, and potential off-target effects such as hERG channel inhibition. Furthermore, the introduction of the polar oxetane moiety can impact lipophilicity and metabolic stability, often leading to an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Rationale for Bioisosteric Replacement

The decision to replace a tertiary amine with N-Ethyloxetan-3-amine is driven by the need to address specific challenges in a drug discovery program. The following diagram illustrates the logical workflow for considering this bioisosteric substitution.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of N-Ethyloxetan-3-amine in comparison to a representative tertiary amine, Triethylamine. This data highlights the significant impact of the oxetane ring on basicity.

| Compound | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | ClogP |

| N-Ethyloxetan-3-amine | 101.15 | ~8.0 | ~0.5 | |

| Triethylamine |  | 101.19 | 10.75 | 1.44 |

Note: The pKa of N-Ethyloxetan-3-amine is an approximation based on the known effect of an alpha-oxetane ring, which can reduce the pKa of an adjacent amine by approximately 2.7 units. The ClogP values are calculated predictions and may vary from experimentally determined values.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyloxetan-3-amine via Reductive Amination

This protocol describes the synthesis of N-Ethyloxetan-3-amine from the commercially available starting material, oxetan-3-one, and ethylamine.

Materials:

-

Oxetan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in methanol, add ethylamine solution (1.2 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Carefully add acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench by the slow addition of water.

-

Basify the mixture to pH > 10 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Ethyloxetan-3-amine.

Protocol 2: Bioisosteric Replacement of a Tertiary Amine in a Lead Compound

This protocol outlines a general procedure for replacing a tertiary amine (e.g., a diethylamino group) in a lead compound with N-Ethyloxetan-3-amine. This typically involves a nucleophilic substitution or a reductive amination reaction with a suitable precursor.

A. Nucleophilic Substitution Approach (if the precursor has a good leaving group):

Procedure:

-